molecular formula C12H21NO4 B8718048 Ethyl 3-ethoxy-3-(pivaloylimino)propanoate

Ethyl 3-ethoxy-3-(pivaloylimino)propanoate

Cat. No. B8718048
M. Wt: 243.30 g/mol
InChI Key: GTAQNULUHVMTBU-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

Ethyl 3-[(2,2-Dimethylpropanoyl)imino]-3-ethoxypropanoate (Preparation 117, 40 g, 0.165 mol) was dissolved in methanol (250 mL) and hydrazine hydrate (9.6 mL, 0.196 mol) was added at 0° C. The reaction mixture was stirred for 24 hours. The solvents concentrated in vacuo. The residue was dissolved in water (200 mL), and the solution was extracted with chloroform (3×100 mL). The combined organic extracts were dried over MgSO4 and evaporated to afford the title compound (20.7 g, 59%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])([CH3:16])[C:3]([N:5]=[C:6](OCC)[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=O.O.[NH2:19][NH2:20]>CO>[C:2]([C:3]1[N:5]=[C:6]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[NH:20][N:19]=1)([CH3:17])([CH3:16])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC(C(=O)N=C(CC(=O)OCC)OCC)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvents concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NNC(=N1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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